1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-

Aminochrome Stability Crystallinity Semicarbazone Derivative

1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- (CAS 3736-31-0), commonly designated N-Isopropylnoradrenochrome, is a heterocyclic aminochrome belonging to the indole-5,6-dione family. It is formally classified as the oxidation product (aminochrome) of isoproterenol and serves as a specific process-related impurity of the non-selective β-adrenoceptor agonist Isoproterenol Hydrochloride.

Molecular Formula C11H13NO3
Molecular Weight 207.229
CAS No. 3736-31-0
Cat. No. B571575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-
CAS3736-31-0
Synonyms1-Isopropylnoradrenochrome;  Aludrinochrome;  Isoproterenol Aminochrome;  Isoproteroquinone;  N-Isopropylnoradrenochrome;  2,3-Dihydro-3-hydroxy-1-(1-methylethyl)-1H-indole-5,6-dione
Molecular FormulaC11H13NO3
Molecular Weight207.229
Structural Identifiers
SMILESCC(C)N1CC(C2=CC(=O)C(=O)C=C21)O
InChIInChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3
InChIKeyREDYFOKPSXHPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure N-Isopropylnoradrenochrome CAS 3736-31-0: A Critical Isoproterenol Amino Chrome Impurity Standard


1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- (CAS 3736-31-0), commonly designated N-Isopropylnoradrenochrome, is a heterocyclic aminochrome belonging to the indole-5,6-dione family [1]. It is formally classified as the oxidation product (aminochrome) of isoproterenol and serves as a specific process-related impurity of the non-selective β-adrenoceptor agonist Isoproterenol Hydrochloride . This compound is a high-purity, fully characterized reference standard (HPLC purity ≥ 90%) provided with comprehensive Certificates of Analysis (COA) including 1H NMR and mass spectral data, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production and regulatory filing of isoproterenol .

Why N-Isopropylnoradrenochrome Reference Standards Cannot Be Replaced by Generic Isoproterenol Impurities


In-class aminochrome impurities of catecholamines—such as adrenochrome (epinephrine oxidation product), noradrenochrome (norepinephrine oxidation product), and N-ethylnoradrenochrome—are not interchangeable with N-isopropylnoradrenochrome [1]. The specific N-isopropyl substitution on the indoline nitrogen differentiates the chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern of this compound from its structural analogs [2]. Regulatory guidelines for Abbreviated New Drug Applications (ANDA) demand the identification, quantification, and control of every individual specified and unspecified impurity in isoproterenol hydrochloride to limits determined by the drug substance's safety profile; substituting an incorrect aminochrome reference standard (e.g., using adrenochrome instead of N-isopropylnoradrenochrome) leads to false peak identification, inaccurate quantification of the true isoproterenol aminochrome impurity, and potential failure of batch release testing [3].

Quantitative Differentiation Evidence for N-Isopropylnoradrenochrome CAS 3736-31-0 vs. Closest Analogs


Superior Crystalline Stability: N-Isopropyl vs. N-Unsubstituted and N-Ethyl Aminochromes

Aminochrome stability is highly sensitive to the N-alkyl substituent identity. Unsubstituted noradrenochrome is notoriously unstable and could only be reliably handled as its semi carbazone derivative, while the N-ethyl analog (N-ethylnoradrenochrome) also showed limited stability. In contrast, N-isopropylnoradrenochrome was successfully isolated as a pure, stable crystalline solid without requiring derivatization, attributable to the steric protection conferred by the bulky isopropyl group [1].

Aminochrome Stability Crystallinity Semicarbazone Derivative

Enhanced Photolytic Stability: N-Isopropyl Substitution Confers Slower UV Decomposition

Under 254 nm UV irradiation, catecholamines with N-alkyl substitution decompose more rapidly than those with an unsubstituted amino group, as evidenced by measured quantum yields. The bulkier isopropyl substitution in N-isopropylnoradrenochrome provides specific photolytic stability that is distinct from the decomposition kinetics of the N-unsubstituted and N-methyl analogs [1].

Photodecomposition Quantum Yield N-Alkyl Catecholamines

Validated HPLC Purity Specification: NLT 90% vs. Unspecified Generic Impurities

N-Isopropylnoradrenochrome reference standards from regulated suppliers are released with validated analytical data confirming HPLC purity ≥ 90% (as per sample Certificate of Analysis), along with 1H NMR and mass spectral confirmation of identity . The isoproterenol impurity reference standards are supplied with validated analytical data including NMR, MS, and HPLC purity, and are used in pharmaceutical R&D, method validation, and GMP-compliant quality control .

HPLC Purity Reference Standard Quality Control

High-Impact Application Scenarios for N-Isopropylnoradrenochrome CAS 3736-31-0


Pharmaceutical ANDA and DMF Impurity Profiling

Quantify the actual level of the isoproterenol aminochrome impurity in drug substance batches to satisfy regulatory identification and qualification thresholds (≤0.10-0.15% for specified impurities). Using the authenticated, high-purity N-isopropylnoradrenochrome standard (≥90% HPLC) avoids misidentification with the structurally similar N-ethyl or unsubstituted noradrenochrome analogs and provides defensible data for ANDA/NDA submissions [1].

GMP Quality Control Batch Release Testing

Employ a characterized, stable crystalline standard for routine HPLC-UV or LC-MS batch release assays. The validated chromatographic retention time and purity specification (NLT 90%) reduce re-testing frequency due to standard degradation, a common problem when relying on unstable, non-derivatized noradrenochrome analogs that require in-situ semicarbazone trapping [2].

Method Development and Validation (AMV) for Forced Degradation Studies

Use N-isopropylnoradrenochrome as a marker compound in oxidative and photolytic forced degradation studies of isoproterenol formulations. Its known photolytic stability compared to unsubstituted catecholamine oxidation products enables representative recovery, linearity, and precision validation of stability-indicating HPLC methods [3].

Quote Request

Request a Quote for 1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.